Product packaging for 2'-Hydroxydaidzein(Cat. No.:CAS No. 7678-85-5)

2'-Hydroxydaidzein

Cat. No.: B191490
CAS No.: 7678-85-5
M. Wt: 270.24 g/mol
InChI Key: ZCTNPCRBEWXCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of 2'-Hydroxydaidzein as a Phytoestrogen and Isoflavone (B191592)

This compound, also known as 2',4',7-trihydroxyisoflavone, is a naturally occurring compound classified as a hydroxyisoflavone. nih.gov It is structurally derived from daidzein (B1669772), another well-known isoflavone, by the addition of a hydroxyl group at the 2' position of the B-ring. nih.gov Isoflavones are a subclass of flavonoids characterized by a 3-phenylchromen-4-one backbone. hmdb.ca

As a member of the isoflavone family, this compound is considered a phytoestrogen, a plant-derived substance that can exert weak estrogen-like effects. biosynth.comnutrition-fx.com Phytoestrogens are broadly categorized into groups like isoflavones, lignans, and coumestans. nutrition-fx.com this compound is found in various plants, including Viola hondoensis, Phaseolus lunatus (lima bean), and is notably isolated from the herbs of Crotalaria pallida. nih.govmedchemexpress.combiocrick.com It is also recognized as a metabolite of daidzein, often formed during the microbial fermentation of soy-based foods. medchemexpress.comsemanticscholar.org

Chemical Identification of this compound
IdentifierValue
Chemical Name3-(2,4-dihydroxyphenyl)-7-hydroxychromen-4-one
Molecular FormulaC15H10O5 nih.gov
Molecular Weight270.24 g/mol nih.gov
CAS Number7678-85-5 nih.gov
ChEBI IDCHEBI:27479 nih.gov

Significance in Biological Systems and Research Context

This compound is a primary metabolite, meaning it is directly involved in the normal growth and development of an organism. hmdb.ca Its biological significance is a subject of active research, with studies highlighting its role as an anti-inflammatory and antioxidant agent. nih.govbiosynth.comtargetmol.com The compound has been shown to inhibit the release of chemical mediators from inflammatory cells. medchemexpress.comtargetmol.com Specifically, it significantly inhibits the release of lysozyme (B549824) and β-glucuronidase from rat neutrophils. medchemexpress.com

The antioxidant properties of this compound are attributed to mechanisms like hydrogen atom transfer (HAT). targetmol.com This activity allows it to neutralize free radicals, thereby protecting cells from oxidative damage. biosynth.com Furthermore, this compound is an integral part of the isoflavonoid (B1168493) biosynthesis pathway, a crucial metabolic route in plants, particularly legumes, for producing various bioactive compounds, including phytoalexins like glyceollin (B191339). qmul.ac.ukgenome.jpwikipedia.org An enzyme central to this pathway is this compound reductase (HDR), which catalyzes the conversion of 2'-hydroxy-2,3-dihydrodaidzein to this compound. qmul.ac.ukwikipedia.org

Reported In Vitro Anti-inflammatory Activity of this compound
Target/AssayCell TypeIC50 Value (μM)Source
β-glucuronidase releaseRat Neutrophils13.7 ± 2.6 targetmol.cnebi.ac.uk
Lysozyme releaseRat Neutrophils26.3 ± 5.5 chemfaces.com
NO production inhibitionLPS-stimulated RAW 264.7 macrophages10.7 ± 0.1 biocrick.com
NO production inhibitionLPS/IFN-gamma-stimulated N9 microglial cells13.9 ± 1.1 biocrick.com

Current Academic Interest and Research Trajectories

The multifaceted biological activities of this compound have spurred considerable academic interest, leading to several distinct research trajectories. biosynth.com A significant area of investigation is its potential application in the development of nutraceuticals and functional foods. biosynth.com Researchers are exploring its capacity to support cardiovascular and bone health, partly due to its phytoestrogenic nature. biosynth.com

Another prominent research direction is the evaluation of its potential in cancer prevention strategies. biosynth.comsemanticscholar.org Studies suggest that it may modulate critical cell signaling pathways and inhibit tumor growth. biosynth.com The anti-inflammatory properties of this compound are also under intense scrutiny, with the aim of developing treatments for inflammatory diseases characterized by the excessive production of chemical mediators. biocrick.comtargetmol.com

Finally, there is a growing body of research focused on the synthesis and production of this compound and its derivatives. researchgate.net This includes the use of enzymatic methods, such as employing cytochrome P450 enzymes and specific reductases, to biotransform precursors like daidzein into this compound. ebi.ac.ukchemfaces.com These studies are crucial for producing sufficient quantities of the compound for further biological evaluation and for creating novel derivatives with potentially enhanced activities. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O5 B191490 2'-Hydroxydaidzein CAS No. 7678-85-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-8-1-3-10(13(18)5-8)12-7-20-14-6-9(17)2-4-11(14)15(12)19/h1-7,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTNPCRBEWXCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=COC3=C(C2=O)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227589
Record name 4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2'-Hydroxydaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029372
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7678-85-5
Record name 2′-Hydroxydaidzein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7678-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4',7-Trihydroxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007678855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4',7-TRIHYDROXYISOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GQ94T5E87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2'-Hydroxydaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029372
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

275 °C
Record name 2'-Hydroxydaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029372
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Biotransformation of 2 Hydroxydaidzein

Enzymatic Pathways of 2'-Hydroxydaidzein Formation

The generation of this compound from its precursor, daidzein (B1669772), is a critical step that introduces a hydroxyl group at the 2' position of the B-ring. This hydroxylation is primarily catalyzed by a specific class of enzymes, with alternative pathways also being identified.

Isoflavone (B191592) 2'-Hydroxylase (CYP81E1)-Mediated Hydroxylation of Daidzein

The principal enzyme responsible for the conversion of daidzein to this compound is Isoflavone 2'-Hydroxylase, a member of the cytochrome P450 superfamily. nih.govebi.ac.uk This enzyme, designated as CYP81E1, facilitates the regiospecific hydroxylation of the isoflavone core. ebi.ac.ukebi.ac.uk

Cytochrome P450 enzymes (CYPs) are a vast and diverse group of heme-containing monooxygenases that play crucial roles in the metabolism of a wide array of endogenous and exogenous compounds in most living organisms. ebi.ac.ukwikipedia.org In plants, they are instrumental in the biosynthesis of various secondary metabolites, including flavonoids and isoflavonoids. nih.govmdpi.com The CYP81E subfamily, to which Isoflavone 2'-Hydroxylase belongs, is specifically involved in the modification of isoflavonoids. nih.govebi.ac.uk These enzymes catalyze a variety of oxidative reactions, such as hydroxylation, which are essential for creating the chemical diversity observed in plant natural products. mdpi.com The reaction mechanism involves the activation of molecular oxygen, with one oxygen atom being incorporated into the substrate and the other being reduced to water. mdpi.comscienceopen.com

The genes encoding Isoflavone 2'-Hydroxylase have been identified and characterized in several leguminous plants. In soybean (Glycine max), multiple candidate genes for this enzyme have been found. nih.gov Studies involving the expression of these genes in recombinant systems, such as E. coli or yeast, have confirmed their enzymatic activity. nih.govjst.go.jp For instance, research has shown that several of these soybean genes encode proteins with high catalytic efficiency in converting daidzein to this compound. nih.gov The expression of these genes can be induced by various stimuli, such as pathogen attack, highlighting their role in plant defense mechanisms. nih.govplos.org The identification of these genes is crucial for understanding the regulation of isoflavonoid (B1168493) biosynthesis and for potential metabolic engineering applications. plos.org

Table 1: Characterized Isoflavone 2'-Hydroxylase Enzymes

Enzyme NameOrganismGene DesignationSubstratesProducts
Isoflavone 2'-hydroxylaseLicorice (Glycyrrhiza echinata)CYP81E1Daidzein, Formononetin (B1673546), Genistein (B1671435)This compound, 2'-Hydroxyformononetin (B191511), 2'-Hydroxygenistein (B73024)
Isoflavone 2'-hydroxylaseSoybean (Glycine max)CYP81E family (multiple genes)Daidzein, Genistein, FormononetinThis compound, 2'-Hydroxygenistein, 2'-Hydroxyformononetin
Isoflavone 2'-hydroxylaseMedicago truncatulaCYP81E familyDaidzeinThis compound
NADPH Dependence in the Hydroxylation Reaction

Biphenyl-2,3-Dioxygenase Activity in this compound Synthesis

An alternative enzymatic route for the synthesis of this compound involves biphenyl-2,3-dioxygenase. koreascience.kr This enzyme, typically found in bacteria, has demonstrated the ability to hydroxylate the B-ring of daidzein at the C-2' position. koreascience.kr Research using recombinant E. coli expressing the biphenyl-2,3-dioxygenase gene from Burkholderia sp. LG400 showed the successful conversion of daidzein to this compound. koreascience.kr This bacterial dioxygenase exhibits a broad substrate range and can catalyze the dihydroxylation of various aromatic compounds. nih.govnih.gov While this pathway is not the primary route in plants, it demonstrates the potential for microbial systems to produce this important isoflavonoid intermediate.

Role of this compound in Pterocarpan (B192222) Biosynthesis

This compound is a pivotal intermediate in the biosynthesis of pterocarpans, a major class of phytoalexins in legumes that exhibit antimicrobial properties. nih.govfrontiersin.org Following its formation, this compound is further metabolized through a series of reduction and cyclization reactions. The first step in this downstream pathway is the reduction of this compound to 2'-hydroxy-2,3-dihydrodaidzein, a reaction catalyzed by this compound reductase (HDR), which also requires NADPH. wikipedia.orgqmul.ac.uk This isoflavanone (B1217009) is then further reduced and subsequently cyclized to form the characteristic pterocarpan skeleton. nih.govbiorxiv.org For example, in soybean, this compound is a precursor for the synthesis of glyceollins, which are complex pterocarpan phytoalexins that play a crucial role in the plant's defense against pathogens like Phytophthora sojae. biorxiv.orgbiorxiv.org

Precursor Role in Glyceollin (B191339) Biosynthesis

This compound serves as a key intermediate in the biosynthesis of glyceollins, which are antimicrobial phytoalexins produced by soybeans as a defense mechanism against pathogens like Phytophthora sojae. uwo.canih.gov The pathway begins with the isoflavone daidzein, which is catalyzed into this compound. nih.gov This conversion is an essential step, leading to the formation of 2'-hydroxy-2,3-dihydrodaidzein, a direct precursor for the glyceollin synthesis pathway. uwo.ca The production of glyceollins is a specific defense response, and the synthesis of this compound is an early, committed step in this protective cascade. uwo.canih.gov

Isoflavone Reductase (GmIFR) Catalysis of this compound Conversion

Isoflavone reductase (GmIFR) is a crucial enzyme in the glyceollin synthesis pathway. uwo.canih.gov This enzyme catalyzes the NADPH-dependent reduction of this compound to form (3R)-2'-hydroxy-2,3-dihydrodaidzein. uwo.cafrontiersin.org GmIFR is recognized as a key player that introduces chirality into the biosynthesis of these defense compounds. frontiersin.org It is a cytosolic reductase that can also use other 2'-hydroxylated isoflavones like 2'-hydroxyformononetin and 2'-hydroxygenistein as substrates. nih.gov The action of GmIFR on this compound is a pivotal conversion that channels the molecule towards the final glyceollin structures. uwo.ca

NADPH:this compound Oxidoreductase (HDR; EC 1.3.1.51)

A specific enzyme, NADPH:this compound oxidoreductase (HDR), is dedicated to the transformation of this compound. It is systematically named 2'-hydroxy-2,3-dihydrodaidzein:NADP+ 2'-oxidoreductase. qmul.ac.ukwikipedia.org This enzyme catalyzes the reversible reaction where 2'-hydroxy-2,3-dihydrodaidzein and NADP+ are converted into this compound, NADPH, and a proton. wikipedia.org

Purification and Characterization of HDR from Plant Cell Cultures

Research has led to the successful purification and characterization of HDR from soybean cell cultures that were challenged with a fungal elicitor. ebi.ac.ukchemfaces.com The purification was achieved through a five-step process that notably included affinity adsorption on Blue Sepharose, with the enzyme being eluted by NADP+. ebi.ac.ukchemfaces.com Characterization studies revealed that HDR is a monomeric enzyme, consisting of a single polypeptide with a molecular weight of approximately 34,700 Da. ebi.ac.ukchemfaces.com The optimal pH for the enzyme's reductive reaction was found to be 7.0. ebi.ac.ukchemfaces.com

Substrate Specificity and Reaction Kinetics of HDR

The substrate specificity of HDR is quite defined. It effectively acts on 2'-hydroxylated isoflavones. qmul.ac.ukexpasy.orggenome.jp Besides its primary substrate, this compound, the enzyme also shows activity towards 2'-hydroxyformononetin and, to a lesser degree, 2'-hydroxygenistein. qmul.ac.ukexpasy.orggenome.jp However, isoflavones that lack the 2'-hydroxyl group, such as daidzein, genistein, and biochanin A, are not substrates for HDR. qmul.ac.ukgenome.jp Similarly, other flavonoids like apigenin, kaempferol, and quercetin (B1663063) are not acted upon by the enzyme. qmul.ac.ukgenome.jp

The kinetic properties of HDR have been determined, providing insight into its efficiency.

SubstrateApparent Michaelis Constant (Kₘ)
This compound50 µM
2'-Hydroxyformononetin60 µM
NADPH56 µM

This table presents the apparent Michaelis constants (Kₘ) for the enzyme NADPH:this compound oxidoreductase (HDR) with its key substrates. Data sourced from ebi.ac.ukchemfaces.com.

Microbial Biotransformation of Isoflavones to this compound

While plants synthesize this compound as part of their defense pathways, microorganisms offer an alternative route for its production through biotransformation. Many ortho-hydroxyisoflavones, which are rare in plants, can be isolated from fermented soybean products or microbial fermentation broths. mdpi.comsemanticscholar.orgnih.gov

Role of Microbial Cytochrome P450 Systems

Microbial cytochrome P450 (CYP) enzyme systems are key to the biotransformation of common isoflavones like daidzein and genistein into their hydroxylated derivatives. mdpi.comnih.gov These heme-containing monooxygenases can catalyze the ortho-hydroxylation of the isoflavone skeleton. mdpi.comsemanticscholar.org For instance, the microsomes of yeast cells engineered to express CYP81E1 from licorice can hydroxylate daidzein to produce this compound. ebi.ac.uk Similarly, various microbial CYPs from bacteria and fungi can perform these hydroxylations, with the position of the new hydroxyl group (C-6, C-8, or C-3') depending on the specific enzyme's regioselectivity. mdpi.comsemanticscholar.org This microbial production method, often utilizing genetically modified microorganisms, is a promising avenue for obtaining larger quantities of these rare isoflavones for further study. mdpi.comnih.gov

Enhancement of Isoflavone Functionality via Hydroxylation

The hydroxylation of isoflavones, a key structural modification, has garnered significant scientific attention due to its potential to dramatically alter and enhance the bioactivities of the parent compounds. mdpi.com Introducing hydroxyl groups, particularly in an ortho position on the isoflavone skeleton, can lead to significant improvements in properties such as antioxidant, anti-inflammatory, and antiproliferative activities. mdpi.comjmb.or.kr

The hydroxylation of isoflavones like daidzein and genistein can occur at various positions, including C-6, C-8, or C-3', depending on the regioselectivity of the enzyme used in the biotransformation. mdpi.com This modification is crucial because the number and position of hydroxyl groups on the isoflavone structure are directly related to their biological efficacy. jmb.or.krresearchgate.net For instance, the addition of a hydroxyl group can enhance the antioxidant capacity and modify the estrogenic potency of the isoflavone. ontosight.ai

Research has demonstrated that hydroxylated isoflavones often exhibit greater bioactivity than their precursors. nih.gov For example, ortho-hydroxylated isoflavones show a marked increase in 1,1-diphenyl-2-picrylhydrazine (B155456) (DPPH) free-radical scavenging activity. mdpi.com Studies on 2'-hydroxygenistein (2'-HG), produced via the bioconversion of genistein, revealed that it possessed higher antioxidant activity against DPPH and 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radicals compared to genistein. jmb.or.kr Furthermore, 2'-HG displayed greater antiproliferative effects in MCF-7 human breast cancer cells. jmb.or.kr Similarly, the biotransformation of daidzin (B1669773) and genistin (B1671436) into their 3'-hydroxylated forms, 3'-hydroxydaidzin and 3'-hydroxygenistin, resulted in compounds with significantly more potent DPPH free radical scavenging activity. semanticscholar.org The antioxidant activity of these hydroxylated derivatives was found to be 120 and 72 times higher, respectively, than their precursors. semanticscholar.org

The enzymatic systems responsible for these valuable modifications are diverse. Cytochrome P450 (CYP) monooxygenases are key enzymes in this process. researchgate.net For example, CYP81E1 has been identified as an isoflavone 2'-hydroxylase, catalyzing the hydroxylation of daidzein and formononetin to produce this compound and 2'-hydroxyformononetin, respectively. ebi.ac.uk Microbial enzymes, such as tyrosinase from Bacillus megaterium, have also been effectively used in recombinant E. coli to catalyze the 3'-hydroxylation of isoflavone aglycones and glycosides. mdpi.commdpi.com This biotransformation approach is often simpler and more cost-effective than chemical synthesis. mdpi.com

The enhanced functionality of these hydroxylated compounds opens up potential for their use in various biotechnology industries. mdpi.com For example, 3'-hydroxyglycitin, a hydroxylated derivative of glycitin, not only showed over 100-fold higher free-radical scavenging activity but also exhibited potent anti-α-glucosidase activity, a property absent in its precursor. mdpi.com

Research Findings on Bioactivity Enhancement via Hydroxylation

Original Isoflavone Hydroxylated Derivative Method of Hydroxylation Observed Enhancement in Bioactivity Reference
Daidzin 3'-Hydroxydaidzin Biotransformation using recombinant E. coli expressing tyrosinase 120-fold higher DPPH free radical scavenging activity (IC50 of 7.4 µM) compared to daidzin. semanticscholar.org semanticscholar.org
Genistin 3'-Hydroxygenistin Biotransformation using recombinant E. coli expressing tyrosinase 72-fold higher DPPH free radical scavenging activity (IC50 of 9.8 µM) compared to genistin. semanticscholar.org semanticscholar.org
Genistein 2'-Hydroxygenistein (2'-HG) Bioconversion using yeast expressing isoflavone 2'-hydroxylase (CYP81E1) Higher antioxidant activity against DPPH and ABTS radicals; greater antiproliferative effects in MCF-7 cells. jmb.or.kr jmb.or.kr
Glycitin 3'-Hydroxyglycitin Biotransformation by Bacillus megaterium tyrosinase (BmTYR) Over 100-fold higher DPPH free radical scavenging activity; gained potent anti-α-glucosidase activity. mdpi.com mdpi.com
Daidzein 7,3',4'-Trihydroxyisoflavone Biotransformation using Streptomyces avermitilis expressing CYP105D7 Successful hydroxylation at the C3' position of the B-ring. mdpi.com mdpi.com

Enzymes in Isoflavone Hydroxylation

Enzyme Source Organism Substrate(s) Product(s) Reference
Isoflavone 2'-hydroxylase (CYP81E1) Glycyrrhiza echinata L. (licorice) Daidzein, Formononetin This compound, 2'-Hydroxyformononetin ebi.ac.uk
Tyrosinase (BmTYR) Bacillus megaterium Daidzin, Genistin, Glycitin 3'-Hydroxydaidzin, 3'-Hydroxygenistin, 3'-Hydroxyglycitin mdpi.comsemanticscholar.org
Biphenyl-2,3-dioxygenase Burkholderia sp. LG400 Daidzein This compound koreascience.kr
Cytochrome P450 (CYP105D7) Streptomyces avermitilis Daidzein 7,3',4'-Trihydroxyisoflavone mdpi.com
Hydroxylase Aspergillus oryzae Daidzein 6,7,8,4'-Tetrahydroxyisoflavone nih.gov

Metabolism and Biological Fate of 2 Hydroxydaidzein

Enzymatic Metabolism Pathways of 2'-Hydroxydaidzein

The metabolism of this compound involves specific enzymatic reactions that transform its structure, influencing its biological activity and fate within an organism. A key enzyme in this process is This compound reductase (HDR) , also known as NADPH:this compound oxidoreductase. ontosight.aiwikipedia.org This enzyme belongs to the oxidoreductase family and catalyzes the reduction of this compound to 2'-hydroxy-2,3-dihydrodaidzein (2'-hydroxydihydrodaidzein). ontosight.aiwikipedia.org This reaction utilizes NADPH as a cofactor. ontosight.ai

The enzyme shows a degree of specificity, acting on this compound and, to a lesser extent, on structurally similar compounds like 2'-hydroxyformononetin (B191511) and 2'-hydroxygenistein (B73024). expasy.org However, it does not act as a substrate for other isoflavones such as daidzein (B1669772), genistein (B1671435), and biochanin A. expasy.org The formation of this compound itself is also an enzymatic process, primarily catalyzed by isoflavone (B191592) 2'-hydroxylase , a member of the cytochrome P450 enzyme family (specifically CYP81E1 in some plants). ebi.ac.uk This enzyme introduces a hydroxyl group at the 2' position of the isoflavone daidzein. ebi.ac.uk

Table 1: Key Enzymes in the Metabolism of this compound

Enzyme EC Number Action Substrate(s) Product(s) Cofactor
Isoflavone 2'-hydroxylase (e.g., CYP81E1) 1.14.14.90 Hydroxylation Daidzein, Formononetin (B1673546) This compound, 2'-Hydroxyformononetin NADPH, O₂

This compound as an Intermediate Metabolite in Mammalian Systems

In mammalian systems, this compound is recognized as an intermediate metabolite derived from the dietary isoflavone daidzein. medchemexpress.comsemanticscholar.org Daidzein, found abundantly in soy products, undergoes biotransformation after ingestion. One of these transformations is ortho-hydroxylation, which can be carried out by cytochrome P450 (CYP) enzymes in humans and other mammals, leading to the formation of hydroxylated derivatives such as this compound. semanticscholar.org

The metabolic sequence generally begins with the aglycone form, daidzein, which is then hydroxylated to form this compound. This intermediate can be further metabolized, for instance, through reduction by this compound reductase to yield 2'-hydroxydihydrodaidzein (B1199419). ontosight.ai Therefore, this compound is a transient compound, part of a larger metabolic cascade that processes dietary isoflavones. This metabolic pathway highlights the role of both host and microbial enzymes in generating a suite of isoflavone derivatives in the body.

In Vivo Distribution and Metabolism of this compound Metabolites

Detailed research on the specific in vivo distribution of this compound and its direct metabolites is limited. However, studies on its precursor, daidzein, provide insights into the likely fate of these related compounds. After absorption, daidzein and its metabolites undergo phase II metabolism, primarily through glucuronidation and sulfation. frontiersin.org These conjugated forms are then distributed throughout the body via systemic circulation before being excreted, mainly in the urine. frontiersin.org

Studies using mass spectrometry imaging in mice have shown that daidzein and its sulfated metabolites are distributed to various organs, including the plasma, liver, and kidney, and some metabolites can cross the blood-brain barrier. frontiersin.org It is plausible that metabolites of this compound, such as 2'-hydroxydihydrodaidzein and its subsequent conjugates, would follow a similar distribution pattern. The conversion of daidzein to its hydroxylated forms can occur in the liver and by intestinal bacteria, suggesting that these sites are key locations for the generation and subsequent distribution of these metabolites. frontiersin.orgmdpi.com

Deglycosylation and Aglycone Formation in Isoflavone Metabolism

The journey of isoflavone metabolism in mammals begins in the gut. Most dietary isoflavones, including the precursor to daidzein, exist in plants as glycosides (e.g., daidzin), where a sugar molecule is attached. frontiersin.orgacs.org These glycosidic forms have relatively low bioavailability. frontiersin.org For the body to absorb and metabolize these compounds effectively, the sugar moiety must first be removed.

This crucial first step is called deglycosylation , and it is primarily carried out by the gut microbiota. frontiersin.orgmdpi.com Various species of intestinal bacteria, including those from the genera Lactobacillus, Bifidobacterium, and Enterococcus, produce enzymes called β-glucosidases. frontiersin.orgmdpi.com These enzymes hydrolyze the glycosidic bonds, releasing the biologically active aglycone forms, such as daidzein. fda.gov.twscispace.com This process can also occur during food processing, such as the fermentation of soybeans, which enhances the aglycone content. semanticscholar.org Once the aglycone daidzein is liberated, it becomes available for absorption into the bloodstream and subsequent metabolic transformations, including the hydroxylation that forms this compound. semanticscholar.orgfrontiersin.org

Table 2: Compounds Mentioned in the Article

Compound Name
This compound
2'-Hydroxydihydrodaidzein
2'-Hydroxyformononetin
2'-Hydroxygenistein
Apigenin
Biochanin A
Daidzein
Daidzin (B1669773)
Formononetin
Genistein
Kaempferol

Biological Activities and Molecular Mechanisms of 2 Hydroxydaidzein

Estrogenic Activity and Receptor Binding

As a phytoestrogen, 2'-Hydroxydaidzein possesses a structure that allows it to interact with estrogen receptors, thereby modulating estrogen-related cellular pathways. biosynth.combcerp.org Phytoestrogens are plant-derived compounds with a phenolic ring that is a key prerequisite for binding to estrogen receptors. bcerp.org

Interaction with Estrogen Receptors

The primary mechanism of its estrogenic action is through direct binding to estrogen receptors (ER), of which there are two main subtypes: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). biosynth.combcerp.orgbmbreports.org Isoflavones, as a class, are known to bind to both ER subtypes. bcerp.orgnih.gov Research indicates that many isoflavones and their metabolites exhibit a preferential binding affinity for ERβ over ERα. bcerp.orgnih.govnih.gov This selective binding classifies them as potential selective estrogen receptor modulators (SERMs). bcerp.org The interaction with these nuclear hormone receptors allows this compound to activate the expression of genes containing estrogen response elements (ERE) in a manner dependent on the estrogen ligand. t3db.ca

Exertion of Weak Estrogen-like Effects

This compound is characterized by its exertion of weak estrogen-like, or estrogenic, effects. biosynth.combcerp.org The potency of phytoestrogens is generally much lower than that of endogenous estradiol. nih.gov The estrogenic activity of daidzein (B1669772), the parent compound of this compound, is considered to be about one-fourth that of genistein (B1671435). bcerp.org The metabolic conversion of daidzein can, in some cases, lead to metabolites with higher estrogenic activity than the parent compound. bcerp.orgmdpi.com By binding to estrogen receptors, this compound can mimic the effects of endogenous estrogens, potentially influencing physiological processes regulated by these hormones, such as those related to bone and cardiovascular health. biosynth.com

Table 1: Summary of Estrogenic Activity of this compound

Feature Description References
Compound Class Phytoestrogen, Isoflavone (B191592) biosynth.com
Mechanism Binds to Estrogen Receptors (ERα and ERβ) biosynth.combcerp.org
Receptor Preference Isoflavones typically show preferential binding to ERβ bcerp.orgnih.govnih.gov
Effect Exerts weak estrogen-like effects biosynth.combcerp.org
Classification Potential Selective Estrogen Receptor Modulator (SERM) bcerp.org

Antioxidant Activities

Beyond its hormonal activity, this compound demonstrates significant antioxidative properties. biosynth.comtargetmol.com This activity is crucial for protecting cells from damage induced by an overabundance of reactive oxygen species (ROS). biosynth.com

Neutralization of Free Radicals

Antioxidants are molecules capable of neutralizing free radicals, which are highly reactive species with unpaired electrons that can cause damage to lipids, proteins, and DNA. researchgate.netbarc.gov.in this compound functions as an antioxidant by neutralizing these free radicals. biosynth.com The antioxidant capacity of flavonoids is often linked to their ability to donate a hydrogen atom, effectively scavenging the radical and terminating the damaging chain reaction. researchgate.netscielo.org.mx

Reactive Oxygen Species (ROS) Quenching Mechanisms

The primary mechanism by which this compound quenches ROS is through hydrogen atom transfer (HAT). targetmol.comtargetmol.cn In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, neutralizing it and thereby breaking the cycle of oxidative damage. frontiersin.org The efficiency of this process is influenced by the o-hydrogen bond dissociation enthalpy (BDE). targetmol.com This direct quenching of ROS prevents them from reacting with and damaging vital cellular components. nih.gov

Table 2: Antioxidant Profile of this compound

Activity Mechanism/Description References
Primary Function Antioxidant biosynth.comtargetmol.com
Radical Interaction Neutralizes free radicals biosynth.com
Cellular Effect Protects cells from oxidative stress biosynth.combiomolther.org
Quenching Mechanism Hydrogen Atom Transfer (HAT) targetmol.comtargetmol.cn

Activation of NF-E2-Related Factor 2 (Nrf2) Pathway

Research specifically investigating the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway by this compound is not currently available in the existing scientific literature. While studies have demonstrated that other isoflavones, such as 8-Hydroxydaidzein, can activate the Nrf2 pathway and subsequently upregulate phase II detoxification enzymes in microglial cells, similar mechanistic studies for this compound have not been reported. frontiersin.orgacs.orgnih.gov The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and its activation leads to the transcription of various antioxidant and detoxification genes. nih.govnih.gov

Upregulation of Phase II Detoxification Enzymes (e.g., HO-1, NQO1, GCLM)

Consistent with the lack of data on Nrf2 activation, there is no direct scientific evidence to date demonstrating that this compound upregulates the expression of phase II detoxification enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), or glutamate-cysteine ligase modifier subunit (GCLM). The expression of these enzymes is a known downstream effect of Nrf2 activation. acs.orgnih.gov For instance, the isoflavone 8-Hydroxydaidzein has been shown to induce the expression of HO-1, NQO1, and GCLM in lipopolysaccharide-stimulated BV2 microglial cells. acs.orgnih.gov However, analogous studies to determine if this compound elicits similar effects have not been documented.

Anti-inflammatory Activities

This compound has demonstrated notable anti-inflammatory properties through the modulation of inflammatory mediator release from immune cells. targetmol.com

Modulation of Inflammatory Mediator Release from Immune Cells

Studies have shown that this compound can inhibit the release of various chemical mediators from inflammatory cells, suggesting its potential in mitigating inflammatory responses. targetmol.com

This compound has been found to inhibit the release of lysozyme (B549824) from rat neutrophils stimulated with fMLP/CB. chemfaces.com One study reported that this compound, isolated from Crotalaria pallida, inhibited lysozyme release with an IC50 value of 13.7 ± 2.6 μM. chemfaces.com

Similar to its effect on lysozyme, this compound also demonstrates inhibitory activity against the release of β-glucuronidase from rat neutrophils in response to fMLP/CB stimulation. chemfaces.com The same study that investigated lysozyme release determined the IC50 value for the inhibition of β-glucuronidase release to be 13.7 ± 2.6 μM. chemfaces.com

Research has indicated that flavonoids, as a class of compounds, can suppress the production of nitric oxide (NO) in inflammatory cells. chemfaces.com Specifically, compounds isolated from Crotalaria pallida have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and LPS/interferon-gamma (IFN-γ)-stimulated N9 microglial cells. chemfaces.com While this study highlights the general anti-inflammatory potential of flavonoids from this plant source, specific data on the direct suppression of NO production by this compound was not detailed. However, the broader antioxidant activities of this compound have been noted. targetmol.comresearchgate.net

Compound Biological Activity Cell Type Stimulant IC50 (µM)
This compoundInhibition of Lysozyme ReleaseRat NeutrophilsfMLP/CB13.7 ± 2.6 chemfaces.com
This compoundInhibition of β-Glucuronidase ReleaseRat NeutrophilsfMLP/CB13.7 ± 2.6 chemfaces.com
Inhibition of Proinflammatory Cytokine Production (e.g., TNF-α, IL-6)

Research has demonstrated that hydroxylated derivatives of daidzein can mitigate chronic inflammation by reducing the expression of key inflammatory cytokines. researchgate.net Specifically, studies on the isomer 8-hydroxydaidzein (8-OHD) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells have shown a significant inhibition of the production of proinflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govacs.orgcnu.edu.tw This inhibition occurs at the gene expression level, preventing the synthesis of these potent inflammatory mediators. nih.govacs.org The ability to suppress these cytokines is a critical aspect of the compound's anti-inflammatory profile, as TNF-α and IL-6 are central players in the inflammatory cascade. nih.gov

Regulation of Inflammatory Signaling Pathways

This compound and its related isomers appear to exert their anti-inflammatory effects by intervening in several critical intracellular signaling cascades that regulate the inflammatory response.

The Akt/NF-κB pathway is a crucial regulator of inflammatory gene expression. acs.org Studies on 8-OHD have revealed its ability to suppress the phosphorylation of both Akt and the p65 subunit of NF-κB in LPS-stimulated microglial cells. nih.govacs.orgcnu.edu.tw Toll-like receptor (TLR)-mediated Akt phosphorylation typically enhances the transcriptional activity of the p65 subunit of NF-κB. acs.org By inhibiting the phosphorylation of Akt at Serine 473, 8-OHD effectively disrupts this cascade, leading to a decrease in NF-κB activation. acs.org This attenuation of the Akt/NF-κB signaling pathway is a key mechanism underlying its anti-inflammatory activity. nih.govcnu.edu.twualberta.ca In U-937 cells, 8-OHD treatment was also found to decrease nuclear pan-NF-κB and phospho-NF-κB, further indicating that the NF-κB signaling pathway was attenuated. mdpi.com

Transforming growth factor-beta-activated kinase 1 (TAK1) is a key upstream kinase in inflammatory signaling, activating downstream pathways like the MAPKs. nih.gov Research on 8-hydroxydaidzein (8-HD) has shown that it directly inhibits the activation of TAK1. nih.govresearchgate.net This inhibition has a sequential downstream effect, decreasing the phosphorylated levels of MAPK/ERK kinase 1/2 (MEK1/2), mitogen-activated protein kinase kinase 4 (MKK4), and MKK7. nih.govresearchgate.netresearchgate.net In time-dependent studies on RAW264.7 cells, 8-HD was observed to decrease phosphorylated MEK1/2 at 2 and 3 minutes, block MKK4 activity at 3 minutes, and inhibit MKK7 activity at 2, 3, and 5 minutes following LPS stimulation. nih.gov This demonstrates that a primary target of the compound is TAK1, leading to a broad suppression of downstream inflammatory signaling. nih.gov

Table 1: Inhibitory Effects of 8-Hydroxydaidzein on TAK1 and Downstream Kinases

KinaseEffect of 8-Hydroxydaidzein (8-HD)Time Points of Observed Inhibition (Post-LPS)
TAK1 Inhibition of activation3 min
MEK1/2 Decreased phosphorylation2 and 3 min
MKK4 Blocked activity3 min
MKK7 Blocked activity2, 3, and 5 min
Data derived from studies on LPS-stimulated RAW264.7 macrophage-like cells. nih.gov

Activator protein-1 (AP-1) is another critical transcription factor that governs the expression of inflammatory genes. nih.govresearchgate.net Studies have found that 8-hydroxydaidzein diminishes inflammatory gene expression by regulating the transcriptional activity of AP-1. nih.govresearchgate.netmdpi.com Specifically, 8-HD was found to decrease the phosphorylation level of c-Fos, a key component of the AP-1 complex, at 15 minutes post-LPS stimulation, while not affecting c-Jun at the same time point. nih.gov The regulation of AP-1 is linked to the upstream inhibition of the MAPK signaling pathway, including ERK and JNK, which are known to control AP-1's transcriptional activity. nih.govbiomolther.org

Toll-like receptor 4 (TLR4) is a key pattern-recognition receptor that initiates an inflammatory response upon binding to ligands like lipopolysaccharide (LPS). nih.govnih.gov The anti-inflammatory activities of 8-hydroxydaidzein have been extensively studied in LPS-induced conditions, indicating a modulation of TLR4-mediated responses. nih.govnih.gov By triggering TLRs, LPS activates signaling cascades that lead to the activation of transcription factors such as NF-κB and AP-1. nih.govmdpi.com Research shows that 8-HD suppresses the inflammatory mediators that result from this stimulation, suggesting it interferes with the TLR4 signaling pathway to exert its anti-inflammatory effects. nih.govnih.gov

Regulation of AP-1 Transcriptional Activity

Impact on Prostaglandin (B15479496) Synthesis and Cyclooxygenase Activity

Prostaglandins (B1171923) are lipid compounds with hormone-like effects, and their synthesis is a key part of the inflammatory process. scielo.org.mx The enzyme cyclooxygenase (COX), particularly its inducible form COX-2, is responsible for producing prostaglandins during inflammation. scielo.org.mxnih.gov

Table 2: Summary of 8-Hydroxydaidzein (8-OHD) Effect on COX-2

ParameterFindingIC50 Value
PGE2 Production Diminished in LPS-stimulated cellsN/A
COX-2 Expression Not affectedN/A
COX-2 Enzyme Activity Mixed-type inhibition8.9 ± 1.2 μM
Data derived from studies on LPS-stimulated BV2 microglial cells. nih.govacs.orgcnu.edu.twacs.org
Diminishment of PGE2 Production

There is currently no specific scientific data available demonstrating that this compound diminishes the production of Prostaglandin E2 (PGE2). Research on other daidzein metabolites, such as 8-Hydroxydaidzein, has shown a reduction in LPS-induced PGE2 production, but these findings cannot be attributed to the 2'-hydroxy isomer. acs.orgnih.gov

Inhibition of Cyclooxygenase-2 (COX-2) Enzyme Activity

Specific evidence on the direct inhibition of Cyclooxygenase-2 (COX-2) enzyme activity by this compound is not available in the current body of scientific literature. Studies on related isomers, such as 3'-Hydroxydaidzein, have demonstrated the inhibition of UVB-induced COX-2 expression, while research on 8-Hydroxydaidzein has shown direct inhibition of COX-2 enzyme activity. nih.govnih.gov However, these specific mechanisms have not been documented for this compound.

Anticancer and Cell Cycle Modulation Effects

General research suggests that this compound is being investigated for its potential in cancer prevention strategies, attributed to a general capacity to modulate cell signaling pathways and inhibit tumor growth. biosynth.com However, detailed mechanistic studies to support these claims are largely focused on its isomers.

Modulation of Cell Signaling Pathways in Cancer Cells

While it is proposed that this compound may exert anticancer effects through the modulation of cell signaling pathways, specific pathways that it directly targets in cancer cells have not been extensively identified in published research. biosynth.com In contrast, detailed studies have elucidated the pathways affected by its isomers, such as the inhibition of PI3K, CDK, Cot, and MKK4 by 3',4',7-Trihydroxyisoflavone. abcam.com

Inhibition of Tumor Growth in Preclinical Models

There is a lack of specific preclinical data from in vivo models demonstrating the inhibition of tumor growth by this compound. General statements suggest it may possess this capability, but dedicated studies with quantifiable outcomes have not been published. biosynth.com Preclinical mouse models have, however, shown significant tumor suppression by other isomers like 6,7,4'-trihydroxyisoflavone (B192597) and 7,3',4'-trihydroxyisoflavone. nih.govnih.govsemanticscholar.org

Induction of Cell Cycle Arrest (e.g., S, G1, G2/M phases)

No available scientific studies have specifically reported that this compound induces cell cycle arrest in the S, G1, or G2/M phases. This mechanism is well-documented for its parent compound, daidzein, and other metabolites like 6,7,4'-trihydroxyisoflavone, which induces S and G2/M phase arrest in human colon cancer cells. caymanchem.comnih.govoup.com

Suppression of Cyclin-Dependent Kinase (CDK) Activity (e.g., CDK1, CDK2)

There is no direct evidence to confirm that this compound suppresses the activity of Cyclin-Dependent Kinases such as CDK1 or CDK2. This mode of action has been identified for other daidzein metabolites. For instance, 6,7,4'-trihydroxyisoflavone has been shown to inhibit HCT-116 human colon cancer cell proliferation by directly targeting and inhibiting both CDK1 and CDK2. nih.govcaymanchem.comchemfaces.com

Data Tables

Due to the lack of specific quantitative data for this compound in the reviewed literature for the outlined topics, interactive data tables cannot be generated at this time.

Following a comprehensive review of available scientific literature, there is currently insufficient specific data to generate a detailed article on the biological activities and molecular mechanisms of this compound that strictly adheres to the requested outline.

Research specifically detailing the role of This compound in the "Circumvention of Multidrug Resistance (MDR) in Cancer Cells" and its "Metabolic Regulation and Anti-Obesity Effects" as per the specified subsections is not available in the public domain.

While database entries suggest a potential interaction between this compound and Multidrug Resistance-Associated Protein 1 (MRP1), detailed studies elucidating the mechanism and impact on circumventing multidrug resistance in cancer cells are lacking. genome.jp

Furthermore, extensive research has been conducted on a closely related isomer, 3'-Hydroxydaidzein , regarding its significant anti-obesity effects. These studies demonstrate its ability to ameliorate high-fat diet-induced obesity, stimulate the browning of white adipose tissue, and modulate gut microbiota by altering the abundance of specific bacteria like Lachnospira. usda.govnih.govresearchgate.net The mechanisms for 3'-Hydroxydaidzein involve the regulation of adipogenic and thermogenic proteins, including PRDM16, C/EBPβ, p-p38, SIRT1, PGC1α, and UCP1. usda.govnih.gov However, this detailed information is specific to the 3'-hydroxy isomer and cannot be attributed to this compound without direct scientific evidence.

Due to the strict requirement to focus solely on this compound and the lack of specific research on this compound for the outlined topics, it is not possible to generate the requested scientific article at this time.

Impact on Adipocyte Size and Lipid Homeostasis

Neuroprotective Effects

The potential neuroprotective activities of this compound represent a significant area of interest in phytochemical research. Its neuroprotective capacity is thought to be mediated through several mechanisms, including the attenuation of neuroinflammatory processes and the prevention of cell damage under hypoxic conditions. These effects are largely attributed to its isoflavonoid (B1168493) structure, which allows it to modulate key cellular signaling pathways involved in inflammation and cell survival.

Mitigation of Microglia Activation and Neuroinflammation

Microglia are the primary immune cells of the central nervous system (CNS) and play a crucial role in brain homeostasis and response to injury. cnu.edu.tw However, their over-activation can lead to the excessive production of pro-inflammatory mediators, causing chronic neuroinflammation and contributing to the pathogenesis of various neurodegenerative diseases. biomolther.org The ability of isoflavonoids to modulate microglial activation is a key aspect of their neuroprotective potential.

While direct studies on this compound are limited, extensive research on its structural isomer, 8-hydroxydaidzein (8-OHD), provides significant insights into the potential anti-neuroinflammatory mechanisms. 8-OHD has been shown to effectively mitigate the activation of microglial cells. acs.org In experimental models using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, 8-OHD inhibits the production of key inflammatory molecules, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov This inhibition occurs at the gene expression level, preventing the synthesis of these pro-inflammatory mediators. nih.gov

The molecular mechanisms underlying these effects involve the modulation of critical intracellular signaling pathways. Research indicates that 8-OHD suppresses the LPS-stimulated phosphorylation of Akt and the nuclear factor-kappa B (NF-κB) p65 subunit. acs.orgnih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition prevents the transcription of numerous pro-inflammatory genes. nih.gov

Furthermore, 8-OHD demonstrates potent antioxidant activity by activating the NF-E2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. acs.orgnih.gov It has been shown to quench reactive oxygen species (ROS) and promote the nuclear translocation of Nrf2, which in turn upregulates the expression of phase II antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase. nih.govfrontiersin.org The activation of the Nrf2/HO-1 axis is a critical defense mechanism against oxidative stress and inflammation. acs.org The anti-inflammatory effects of 8-OHD are also linked to its ability to directly inhibit the enzymatic activity of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. acs.orgnih.gov

Given the structural similarity, it is plausible that this compound employs similar mechanisms to exert neuroprotective effects by mitigating microglia-mediated neuroinflammation.

Table 1: Effects of 8-Hydroxydaidzein (8-OHD) on LPS-Stimulated Microglial Cells
ParameterCell ModelInducerObserved Effect of 8-OHDAssociated Signaling PathwayReference
Nitric Oxide (NO) ProductionBV2 Microglial CellsLPSInhibitedAttenuation of Akt/NF-κB nih.gov
Pro-inflammatory Cytokines (TNF-α, IL-6)BV2 Microglial CellsLPSInhibitedAttenuation of Akt/NF-κB nih.gov
Reactive Oxygen Species (ROS)BV2 Microglial CellsLPSQuenchedActivation of Nrf2 nih.gov
Phase II Enzymes (HO-1, NQO1)BV2 Microglial CellsLPSUpregulatedActivation of Nrf2 acs.org
Cyclooxygenase-2 (COX-2) ActivityIn vitro assayN/AInhibited (IC₅₀ of 8.9 ± 1.2 μM)Direct Enzyme Inhibition acs.orgnih.gov

Prevention of Hypoxia-Induced Cellular Injury

Hypoxia, or oxygen deprivation, is a common cause of cellular injury and death in the CNS, particularly in conditions like ischemic stroke. mdpi.commdpi.com The cellular response to hypoxia involves a cascade of detrimental events, including the depletion of adenosine (B11128) triphosphate (ATP), generation of ROS, and disruption of cellular homeostasis, ultimately leading to neuronal death. researchgate.net

There is currently no direct research on the effects of this compound on hypoxia-induced cellular injury. However, studies on other hydroxylated derivatives of daidzein suggest that this class of compounds possesses significant anti-hypoxic properties. Research into two synthesized daidzein derivatives, 7,8,3',4',5'-pentahydroxyisoflavone (8,3',5'-trihydroxydaidzein) and 6,7,8,3',4',5'-hexahydroxyisoflavone (6,8,3',5'-tetrahydroxydaidzein), has demonstrated their ability to protect against hypoxia-induced injury in a PC12 cell model.

In this model, which mimics neuronal cells, exposure to hypoxic conditions led to a significant decrease in cell viability. Treatment with the hydroxylated daidzein derivatives markedly improved cell survival compared to both the hypoxia-only group and the group treated with the parent compound, daidzein. This indicates that the addition of hydroxyl groups to the daidzein backbone significantly enhances its protective capabilities against hypoxic stress. The neuroprotective effects of these compounds are strongly linked to their potent antioxidant activities, including their ability to scavenge free radicals.

These findings suggest that the 2'-hydroxyl group on this compound could be a critical structural feature for conferring protection against hypoxia-induced cellular damage. By enhancing the antioxidant potential of the molecule, the hydroxyl group may help to neutralize the damaging ROS produced during hypoxic conditions, thereby preventing the downstream cascade of events that leads to cell death.

Table 2: Protective Effects of Hydroxydaidzein Derivatives on Hypoxia-Induced PC12 Cell Injury
CompoundConcentrationExperimental ModelKey FindingReference
8,3',5'-Trihydroxydaidzein1 µmol/LHypoxia-induced PC12 cell injurySignificantly improved cell viability compared to the hypoxia group and the daidzein group.
6,8,3',5'-Tetrahydroxydaidzein1 µmol/LHypoxia-induced PC12 cell injurySignificantly improved cell viability compared to the hypoxia group and the daidzein group.
Daidzein1 µmol/LHypoxia-induced PC12 cell injuryShowed less protective effect compared to its hydroxylated derivatives.

Ecophysiological Role in Plants

Function as a Secondary Metabolite

In the plant kingdom, compounds are broadly categorized into primary and secondary metabolites. Primary metabolites are fundamental to a plant's survival, directly involved in growth, development, and reproduction. researchgate.net In contrast, 2'-Hydroxydaidzein is classified as a secondary metabolite. lew.ro These are organic compounds that are not essential for the basic life-sustaining processes of a plant but are crucial for the organism's ability to interact with its environment, increasing its chances of survival and fecundity. nih.gov

Secondary metabolites, such as this compound, often mediate ecological interactions. nih.gov They can serve a variety of functions, including defense against predators, signaling to beneficial organisms, and protection from environmental stressors like UV radiation. nih.govfrontiersin.org this compound belongs to the isoflavones, a subclass of flavonoids, which are themselves a major group of phenolic secondary metabolites. researchgate.netfrontiersin.org Its production is a clear example of how plants allocate resources to synthesize complex molecules for specialized, adaptive purposes.

Metabolite Classification Description Role of this compound
Primary Metabolite Directly involved in growth, development, and reproduction (e.g., sugars, amino acids). researchgate.netNot applicable.
Secondary Metabolite Not directly involved in primary life functions; mediates ecological interactions and stress responses. nih.govThis compound is a secondary metabolite used for defense and signaling. lew.rofrontiersin.org

Defense Mechanisms Against Pathogens and Herbivores

Plants, being stationary, have evolved a sophisticated chemical arsenal (B13267) to protect themselves from a multitude of threats, including pathogenic microbes and herbivores. inflibnet.ac.in Secondary metabolites are the cornerstone of these defense systems. frontiersin.org Phenolic compounds, the class to which this compound belongs, are one of the most widespread groups of defensive chemicals in plants, acting against a variety of organisms. ebi.ac.uk

The primary defensive role of this compound is not as a direct toxin but as a crucial intermediate in the synthesis of more potent defense compounds. jmb.or.kr Its production is part of an induced defense strategy, meaning its synthesis is ramped up specifically in response to an attack. jmb.or.kr When a plant like soybean is challenged by a pathogen, it triggers a specific biosynthetic pathway to produce antimicrobial compounds, and the synthesis of this compound is a key, early step in this defensive cascade. ebi.ac.ukjmb.or.kr This inducible nature ensures that the plant does not waste energy producing these defense molecules when no threat is present.

Role as Phytoalexins (e.g., Glyceollins)

Among the most important inducible chemical defenses in plants are phytoalexins. These are low molecular weight, antimicrobial compounds that are both synthesized by and accumulated in plants after exposure to biotic or abiotic stress, such as a microbial infection. apsnet.org In soybeans, the most well-studied phytoalexins are the glyceollins, which exhibit strong antifungal activity against various pathogens. jmb.or.kr

Research has definitively established that this compound is a critical precursor in the biosynthesis of glyceollins. oup.commdpi.com The pathway is initiated when a soybean plant detects a pathogen. This triggers a series of enzymatic reactions, starting with the conversion of the common isoflavone (B191592) daidzein (B1669772) into this compound. jmb.or.kr This reaction is catalyzed by the enzyme Isoflavone 2'-hydroxylase. ebi.ac.ukjmb.or.kr Subsequently, this compound is acted upon by another enzyme, this compound reductase, to produce the next compound in the pathway leading to the glyceollins. jmb.or.kroup.com The accumulation of glyceollins at the site of infection helps the plant to inhibit the growth of the invading pathogen, forming a critical part of its immune response. jmb.or.kr

Table 1: Biosynthetic Pathway from Daidzein to Glyceollin (B191339) Precursor

Step Substrate Enzyme Product Function of Product
1 Daidzein Isoflavone 2'-hydroxylase This compound Intermediate in phytoalexin synthesis. ebi.ac.ukjmb.or.kr

Host Signal to Symbiotic Nitrogen-Fixing Rhizobial Bacteria

Leguminous plants have a unique ability to form a symbiotic relationship with nitrogen-fixing soil bacteria, collectively known as rhizobia. frontiersin.org This interaction allows the plant to thrive in nitrogen-poor soils by converting atmospheric nitrogen into a usable form like ammonia (B1221849). the-innovation.org The establishment of this complex symbiosis begins with a chemical dialogue between the plant roots and the bacteria. frontiersin.orgnih.gov

Legume roots secrete a variety of flavonoid and isoflavonoid (B1168493) compounds into the soil to act as signaling molecules. frontiersin.orgnih.gov These signals are recognized by compatible rhizobia, triggering the activation of bacterial nodulation (nod) genes. jmb.or.krmdpi.com The activation of these genes leads to the synthesis of "Nod factors," which in turn signal back to the plant to initiate the formation of root nodules, the specialized organs where nitrogen fixation occurs. researchgate.netinflibnet.ac.in

The primary isoflavonoid signals used by soybeans to initiate this symbiotic relationship are daidzein and genistein (B1671435). frontiersin.orgfrontiersin.orgnih.gov While this compound is a direct derivative of daidzein, its primary documented role in plant-microbe interactions is not as a primary symbiotic signal but as a key component of the plant's defense response (see section 5.3). jmb.or.krnih.gov The synthesis of this compound and the subsequent glyceollins is often part of a defense mechanism that may even have a role in selecting for compatible symbionts by warding off opportunistic pathogens during the sensitive infection process. nih.gov Therefore, while it is part of the broader isoflavonoid "cocktail" in the root environment, its specific function is more aligned with defense than with the initial invitation to symbiotic partners.

Advanced Research Methodologies and Techniques

Enzyme Purification and Characterization Techniques

The biosynthesis and metabolism of 2'-Hydroxydaidzein involve specific enzymes. Their isolation and characterization are fundamental to understanding the compound's formation and fate in biological systems.

Chromatographic Methods (e.g., Affinity Adsorption, Gel Filtration)

Chromatographic techniques are indispensable for purifying enzymes to homogeneity. In the study of isoflavonoid (B1168493) biosynthesis, methods like affinity adsorption and gel filtration have been successfully employed. For instance, the enzyme NADPH:this compound oxidoreductase (HDR), involved in phytoalexin synthesis in soybean, was purified using a multi-step procedure that included affinity adsorption on Blue Sepharose. ebi.ac.ukchemfaces.com The enzyme was eluted from the column using NADP+, demonstrating the high specificity of this technique. ebi.ac.ukchemfaces.com

Gel filtration chromatography is another key method used to determine the molecular weight of native enzymes. chemfaces.com This technique separates molecules based on their size. By comparing the elution volume of the target enzyme to that of known standards, researchers can estimate its molecular mass in its folded, active state. This was used to show that HDR consists of a single polypeptide. chemfaces.com High-speed countercurrent chromatography (HSCCC) has also been utilized for the preparative isolation of related isoflavonoids, showcasing the utility of liquid-liquid partition chromatography in separating complex mixtures.

Electrophoretic Analysis (e.g., SDS-PAGE)

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard and powerful technique for assessing the purity and determining the subunit molecular weight of proteins. numberanalytics.combio-rad.com In this method, proteins are denatured and coated with a negative charge, then separated by size as they move through a polyacrylamide gel under an electric field. numberanalytics.com This technique was used to analyze the purity of various enzymes involved in synthetic pathways and to determine the molecular weight of the single polypeptide chain of NADPH:this compound oxidoreductase, which was found to be approximately 34,700 Da. chemfaces.comresearchgate.net SDS-PAGE is a critical step to confirm the homogeneity of a purified enzyme before proceeding with further characterization. numberanalytics.comnih.gov

In Vitro Cell Culture Models

In vitro cell culture models provide controlled environments to investigate the cellular and molecular effects of this compound.

Immune Cell Lines (e.g., Neutrophils, Macrophages, Microglial Cells)

The anti-inflammatory potential of this compound and its derivatives has been explored using various immune cell lines.

Neutrophils: Studies have shown that this compound can inhibit the release of β-glucuronidase and lysozyme (B549824) from rat neutrophils stimulated with fMLP/CB. medchemexpress.comchemsrc.comthegoodscentscompany.com This suggests a direct effect on neutrophil degranulation, a key process in the inflammatory response.

Macrophages: Macrophage cell lines, such as RAW 264.7, are frequently used to model inflammation. mdpi.com Research has demonstrated that 8-hydroxydaidzein (8-OHD), a related isoflavone (B191592), suppresses the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. mdpi.com It achieves this by inhibiting the expression of genes for inducible nitric oxide synthase (iNOS), cyclooxygenase (COX)-2, and tumor necrosis factor (TNF)-α. mdpi.com The mechanism involves the downregulation of the NF-κB and AP-1 signaling pathways. mdpi.com Similarly, daidzein (B1669772) and its metabolite equol (B1671563) have been shown to reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated murine peritoneal macrophages. nih.gov

Microglial Cells: As the resident immune cells of the central nervous system, microglia are crucial in neuroinflammation. nih.govfrontiersin.org The isoflavone 8-hydroxydaidzein has been shown to inhibit the production of NO and pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated BV2 microglial cells. acs.org The proposed mechanism includes the activation of the Nrf2-antioxidant response and attenuation of the Akt/NF-κB signaling pathways. acs.org Furthermore, the oncometabolite 2-hydroxyglutarate has been found to inhibit microglial activation, suggesting complex regulatory pathways. nih.gov

Table 1: Effects of this compound and Related Compounds on Immune Cells

Compound Cell Line Stimulant Key Findings Reference(s)
This compound Rat Neutrophils fMLP/CB Inhibited release of β-glucuronidase and lysozyme. medchemexpress.comchemsrc.comthegoodscentscompany.com
8-Hydroxydaidzein RAW 264.7 Macrophages LPS Suppressed NO, iNOS, COX-2, and TNF-α production. mdpi.com
Daidzein & Equol Murine Peritoneal Macrophages LPS Decreased TNF-α and IL-6 levels. nih.gov

Cancer Cell Lines

The potential anti-cancer properties of hydroxylated daidzein derivatives have been investigated in various cancer cell lines.

For instance, 8-hydroxydaidzein (8-OHD) has demonstrated anti-proliferative and pro-apoptotic effects on MCF-7 breast cancer cells and mammospheres, which are enriched with breast cancer stem-like cells. ualberta.caresearchgate.net Studies have shown that 8-OHD can reduce the viability of these cells and induce apoptosis. ualberta.ca The parent compound, daidzein, has also been shown to induce apoptosis in MCF-7 cells through a mitochondrial-dependent pathway. nih.gov Other research has indicated that daidzein exhibits cytotoxic effects on BEL-7402 human hepatoma cells but not significantly on A549 (lung), HeLa (cervical), HepG-2 (liver), or MG-63 (osteosarcoma) cell lines, highlighting cell-type specific responses. nih.gov Furthermore, 3'-hydroxydaidzein has been reported to cause cell death in human cervical cancer cells. semanticscholar.org

Table 2: Effects of Hydroxydaidzein Derivatives on Cancer Cell Lines

Compound Cell Line Cancer Type Key Findings Reference(s)
8-Hydroxydaidzein MCF-7 Breast Cancer Reduced viability and induced apoptosis in parental and stem-like cells. ualberta.caresearchgate.net
Daidzein MCF-7 Breast Cancer Induced apoptosis via mitochondrial pathway. nih.gov
Daidzein BEL-7402 Hepatoma Exhibited cytotoxic activity. nih.gov
3'-Hydroxydaidzein HeLa Cervical Cancer Caused cell death. semanticscholar.org

Neuronal Cell Models

The neuroprotective potential of daidzein and its derivatives is an emerging area of research. Studies using neuronal cell models have begun to uncover the mechanisms underlying these effects. For example, daidzein has been shown to protect rat cortical neurons from cell death induced by oxygen-glucose deprivation. nih.gov This neuroprotective effect is thought to be mediated through the activation of PPARγ. nih.gov Investigations into daidzein have revealed its potential to confer neuroprotection by inhibiting oxidative stress, inflammation, and apoptosis. nih.gov Further research using models of hypoxia-induced PC12 cell injury has been used to examine the antihypoxia activity of new hydroxydaidzein derivatives. researchgate.net

In Vivo Animal Models

In vivo animal models are crucial for understanding the physiological effects of chemical compounds in a complex biological system. However, specific applications of these models in the study of this compound are sparsely documented.

Xenograft Models for Cancer Research

Xenograft models, which involve transplanting human tumor cells into immunodeficient animals, are a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's anti-tumor efficacy. researchgate.netmedchemexpress.comxenograft.net

Currently, there is no specific published research that details the use of xenograft models to investigate the anticancer properties of This compound . While related compounds have been studied using this methodology, the direct evaluation of this compound in such models has not been reported. For instance, research on 2'-hydroxy-genistein, another 2'-hydroxylated isoflavonoid, has demonstrated antiproliferative effects in breast cancer cell lines, suggesting potential for in vivo studies, though none have been published. jmb.or.kr Studies on other daidzein isomers, such as 6-hydroxydaidzein, have utilized xenograft models to show a decrease in tumor growth, but this data cannot be extrapolated to this compound. semanticscholar.org

Diet-Induced Obesity Models

Diet-induced obesity (DIO) models, typically in rodents, are standard for investigating how dietary components or therapeutic agents affect metabolic diseases like obesity. usda.govresearchgate.netnih.gov These models are relevant for studying isoflavones, which are common dietary components. nih.govsymbiosisonlinepublishing.com

Specific studies employing diet-induced obesity models to assess the effects of This compound are not present in the available scientific literature. Research has been conducted on its isomer, 3'-Hydroxydaidzein, which was shown to ameliorate high-fat diet-induced obesity in mice by promoting the browning of white adipose tissue and modulating gut microbiota. researchgate.netnih.gov However, similar comprehensive in vivo metabolic studies for this compound have not been published.

Molecular Biology Techniques

Molecular biology techniques are fundamental to elucidating the mechanisms of action of bioactive compounds at a cellular and molecular level. wikipedia.orgpitt.edu

Gene Expression Analysis

Gene expression analysis, often performed using techniques like quantitative real-time PCR (qPCR) or microarray analysis, reveals how a compound alters the transcription of specific genes, providing insight into its biological pathways. mdpi.commdpi.com

There is a lack of specific studies focusing on how This compound modulates gene expression in various biological contexts. While isoflavones, as a class, are known to regulate gene expression related to fatty acid oxidation and adipose tissue function, detailed analyses for this compound are absent. medchemexpress.com Research into the biosynthesis of isoflavones has involved the analysis of the genes encoding the necessary enzymes, such as isoflavone synthase and 2-hydroxyisoflavanone (B8725905) dehydratase, but this does not detail the pharmacological effects of the final product, this compound, on gene expression in target cells. nih.gov

Immunoblotting for Protein Expression and Phosphorylation

Immunoblotting, or Western blotting, is a widely used technique to detect and quantify specific proteins in a sample. abdominalkey.com It is particularly valuable for assessing post-translational modifications like phosphorylation, which are critical in cell signaling. bitesizebio.combio-techne.comraybiotech.com

No dedicated studies have been published that utilize immunoblotting to analyze changes in protein expression or phosphorylation in response to treatment with This compound . In contrast, extensive research on the isomer 8-Hydroxydaidzein has used this technique to show its effects on the phosphorylation status of key signaling proteins such as STAT3 and Akt in cancer cells. nih.gov The absence of such data for this compound represents a significant gap in understanding its molecular mechanisms.

Quantitative Assays for Inflammatory Mediators (e.g., NO, PGE2, Cytokines)

The anti-inflammatory potential of a compound is often assessed by measuring its effect on the production of key inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines. nih.govmdpi.comarborassays.comnih.gov

Limited information is available regarding the effect of This compound on these inflammatory mediators. One supplier of the compound notes that it demonstrates significant, concentration-dependent inhibitory effects on the release of beta-glucuronidase and lysozyme from rat neutrophils, which are enzymes associated with inflammation. ukchemicalsuppliers.co.uk However, detailed, peer-reviewed research quantifying its impact on the production of NO, PGE2, or specific cytokines (e.g., TNF-α, IL-6) through established assays like the Griess assay or ELISA is not currently available. Studies on the isomer 8-Hydroxydaidzein have shown it to inhibit the production of NO, PGE2, and pro-inflammatory cytokines in microglial cells, but these findings are specific to that isomer. cnu.edu.tw

Biochemical Assays

Biochemical assays are fundamental in characterizing the biological activities of this compound. These in vitro tests provide insights into its potential antioxidant and anti-inflammatory effects.

The antioxidant potential of isoflavones like this compound is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.neth-brs.denih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.net The DPPH assay is based on the reduction of the stable DPPH radical, which results in a color change that can be measured spectrophotometrically. researchgate.net Similarly, the ABTS assay involves the generation of the ABTS radical cation (ABTS•+), and the antioxidant capacity is determined by the decolorization of the solution. researchgate.netmdpi.com While both are common, the ABTS assay is noted to have a lower coefficient of variation compared to the DPPH assay. h-brs.denih.gov The reaction mechanisms can differ, with some antioxidants forming coupling adducts with the ABTS radical. mdpi.com

A study on synthetic derivatives of daidzein, 7,8,3',4',5'-pentahydroxyisoflavone (8,3',5'-trihydroxydaidzein) and 6,7,8,3',4',5'-hexahydroxyisoflavone (6,8,3',5'-tetrahydroxydaidzein), demonstrated their antioxidant activities through DPPH radical scavenging assays. researchgate.net This suggests that the hydroxylation pattern on the isoflavone structure significantly influences its antioxidant capacity.

Table 1: Comparison of Common Antioxidant Capacity Assays

AssayPrincipleMeasured OutcomeAdvantages
DPPH Measures the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical.Decrease in absorbance at a specific wavelength.Simplicity and stability of the radical.
ABTS Measures the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation.Decrease in absorbance at specific wavelengths.Applicable to both hydrophilic and lipophilic antioxidants.

Enzyme inhibition assays are used to determine the effect of compounds on specific enzymes involved in physiological processes. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923). bpsbioscience.comnih.gov Inhibition of COX-2 is a target for anti-inflammatory drugs. bpsbioscience.commdpi.com

Assays to screen for COX-2 inhibitors often measure the production of prostaglandins, such as PGF2α, which is derived from the COX-catalyzed conversion of arachidonic acid to PGH2. caymanchem.com The amount of prostaglandin produced can be quantified using methods like ELISA. caymanchem.com Fluorometric and radiochemical assays are also employed to determine the inhibitory potential of compounds against the COX-2 enzyme. nih.gov this compound has been identified as having a role as an anti-inflammatory agent, suggesting its potential interaction with enzymes like COX-2. nih.gov

Antioxidant Capacity Assays (e.g., DPPH, ABTS)

Microbiological Analysis for Gut Microbiota Profiling

The gut microbiota plays a significant role in the metabolism of dietary compounds, including isoflavones. frontiersin.org Microbiological analysis for gut microbiota profiling helps in understanding how gut bacteria can transform this compound and how this compound, in turn, may influence the composition and metabolic activity of the gut microbiome. biorxiv.orgnih.gov

Metabolomics is a key approach used in these studies, allowing for the identification and quantification of metabolites produced by the gut microbiota from ingested compounds. frontiersin.orgnih.gov Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are principal technologies in metabolomic studies of the gut microbiota. nih.gov Studies have shown that gut bacteria can produce a wide array of compounds that are involved in host-microbe metabolic communication. frontiersin.org For instance, certain gut bacteria are known to produce 2-hydroxybutyric acid, and their presence can alter the concentration of this metabolite in the colon. nih.gov Similarly, the intake of different dietary fatty acids has been shown to be associated with the abundance of specific bacterial genera like Sutterella, Tyzzerella, and Fusobacterium in the gut. mdpi.com

Advanced Analytical Chemistry Techniques

Advanced analytical techniques are indispensable for the structural elucidation and in situ analysis of this compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry Imaging (MALDI-TOF MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. nih.govshimadzu.comnih.gov This method combines the sensitivity of mass spectrometry with microscopic imaging, where each pixel in the resulting image corresponds to a mass spectrum. shimadzu.com

MALDI-MSI has been used to study the in situ distribution and metabolism of daidzein and its derivatives in the organs of mice. nih.gov This technique can detect the parent compound and its metabolites in various tissues, providing valuable information on their absorption, distribution, and metabolism without the need for labeling. nih.govmdpi.com The process involves collecting fresh frozen tissue, cryosectioning, applying a matrix, and then acquiring mass spectra across the tissue surface. shimadzu.comnih.gov This has been applied to various fields, including oncology, neurology, and the study of infectious diseases. mdpi.comhtximaging.com

The precise chemical structure of this compound is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.net

NMR Spectroscopy: Both ¹H and ¹³C NMR are used to determine the connectivity of atoms in the molecule. researchgate.net Predicted ¹H and ¹³C NMR spectra for this compound are available in public databases. np-mrd.org Experimental NMR data for the related compound daidzein is also available and serves as a reference.

IR Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. researchgate.net The IR spectrum of a compound shows characteristic absorption bands corresponding to different types of molecular vibrations. For example, a typical IR spectrum will show characteristic peaks for O-H (hydroxyl) and C=O (carbonyl) stretching vibrations. orgchemboulder.com

Table 2: Spectroscopic Data for Isoflavone-Related Structures

TechniqueCompoundKey Observations
IR (KBr) 8,3',5'-tribromo-7,4'-dihydroxyisoflavonev_max: 3450, 1619, 1594 cm⁻¹
¹H NMR (DMSO-d₆) 8,3',5'-tribromo-7,4'-dihydroxyisoflavoneδ 11.70 (s, 1H), 10.11 (s, 1H), 8.62 (s, 1H, H-2), 7.97 (d, J = 8.8 Hz, 1H, H-5)

Computational Approaches

Ligand-Receptor Docking Studies

Ligand-receptor docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to the active site of another molecule (the receptor), typically a protein. nih.gov This method is instrumental in drug discovery and molecular biology for understanding the structural basis of protein-ligand interactions and for screening virtual libraries of compounds to identify potential therapeutic agents. nih.govugm.ac.id The process involves generating multiple possible conformations of the ligand within the receptor's binding site and using a scoring function to evaluate the energetic favorability of each pose. nih.gov Lower binding energy values typically indicate a more stable and higher-affinity interaction between the ligand and the receptor. fip.orgscielo.org.za

Computational studies have employed molecular docking to investigate the interaction of this compound with various protein targets, revealing its potential as an inhibitor in different biological contexts.

One such study focused on identifying potential inhibitors for the nucleoprotein of the Marburg virus (MARV), which is crucial for the virus's replication. nih.gov In this in silico screening, this compound (identified by its PubChem CID: 5280520) was docked with the MARV nucleoprotein. The molecular docking analysis revealed a high binding affinity, with a calculated binding score of -6.672 kcal/mol. nih.gov Further calculations determined the negative binding free energy to be -31.29 kcal/mol. nih.govresearchgate.net The stability of the interaction was attributed to bonds formed with several key amino acid residues within the protein's active site, including Serine 216, Arginine 215, Tyrosine 135, Cysteine 195, and Isoleucine 108. nih.gov

Another investigation used molecular docking to screen plant-derived molecules for their potential to inhibit pectin (B1162225) methyl esterase, a key virulence factor in the fungus Botrytis cinerea, a significant plant pathogen. dergipark.org.tr In this study, this compound (identified as L-9) demonstrated a strong binding affinity to the enzyme with a binding energy of -7.7 kcal/mol. dergipark.org.tr The study also calculated the inhibition constant (Ki) for this interaction to be 2.27x10⁻⁶ M, suggesting it could be an effective inhibitor. dergipark.org.tr

These docking studies highlight the utility of computational methods in identifying and characterizing the molecular interactions of this compound with therapeutically and agriculturally relevant protein targets. The specific binding energies and interacting residues identified provide a foundation for further experimental validation and for the rational design of more potent derivatives.

Interactive Data Table: Docking Studies of this compound

Target ProteinOrganismBinding Energy (kcal/mol)Key Interacting Residues / Inhibition Constant (Ki)
Marburg Virus NucleoproteinMarburg marburgvirus-6.672SER 216, ARG 215, TYR 135, CYS 195, ILE 108
Pectin Methyl EsteraseBotrytis cinerea-7.72.27x10⁻⁶ M

Future Research Directions and Translational Perspectives

Elucidation of Uncharacterized Biosynthetic Steps and Enzymes

The biosynthesis of 2'-hydroxydaidzein is part of the larger isoflavonoid (B1168493) pathway, which is predominantly found in leguminous plants. frontiersin.orgontosight.ai This pathway begins with the general phenylpropanoid pathway, where the amino acid phenylalanine is converted to p-coumaroyl-CoA. frontiersin.orgnih.gov A key step specific to isoflavonoid synthesis is the conversion of flavanones, like liquiritigenin (B1674857) or naringenin (B18129), into isoflavones by the enzyme isoflavone (B191592) synthase (IFS), a cytochrome P450 monooxygenase. encyclopedia.pubkegg.jp

The formation of this compound itself involves the hydroxylation of daidzein (B1669772) at the 2' position. ebi.ac.uk This reaction is catalyzed by an isoflavone 2'-hydroxylase (I2'H), another cytochrome P450 enzyme. ebi.ac.ukwikipedia.org While the general steps are known, further research is needed to fully characterize all the enzymes and intermediate steps involved. For instance, the precise regulation and coordination of these enzymatic activities within the cell are not completely understood.

One specific enzyme of interest is this compound reductase, which catalyzes the conversion of this compound to 2'-hydroxy-2,3-dihydrodaidzein, a precursor for the synthesis of antimicrobial compounds called glyceollins in soybeans. uwo.cawikipedia.org A deeper understanding of this and other related enzymes could pave the way for manipulating the production of these valuable compounds. uwo.ca

Table 1: Key Enzymes in the Biosynthesis of this compound

EnzymeFunctionSubstrate(s)Product(s)
Phenylalanine ammonia (B1221849) lyase (PAL)Initiates the phenylpropanoid pathwayPhenylalanineCinnamic acid
Cinnamic acid 4-hydroxylase (C4H)Hydroxylates cinnamic acidCinnamic acidp-Coumaric acid
4-coumaroyl-CoA ligase (4CL)Activates p-coumaric acidp-Coumaric acidp-Coumaroyl-CoA
Chalcone synthase (CHS)Condenses p-coumaroyl-CoA and malonyl-CoAp-Coumaroyl-CoA, Malonyl-CoANaringenin chalcone
Chalcone isomerase (CHI)Isomerizes naringenin chalconeNaringenin chalconeNaringenin
Isoflavone synthase (IFS)Catalyzes aryl migration to form the isoflavone coreNaringenin or LiquiritigeninGenistein (B1671435) or Daidzein
Isoflavone 2'-hydroxylase (I2'H)Hydroxylates daidzein at the 2' positionDaidzeinThis compound
This compound reductaseReduces this compoundThis compound2'-hydroxy-2,3-dihydrodaidzein

Exploration of Novel Biological Activities and Therapeutic Applications

This compound has demonstrated a range of biological activities that suggest its potential for therapeutic applications. It is recognized as a phytoestrogen, meaning it can interact with estrogen receptors and exert weak estrogenic or anti-estrogenic effects. biosynth.com This property is being investigated for its potential in managing menopausal symptoms and supporting bone health. biosynth.com

The compound also exhibits significant antioxidant activity, which is attributed to its ability to neutralize free radicals and protect cells from oxidative damage. biosynth.comtargetmol.com This antioxidant capacity may contribute to its potential role in preventing chronic diseases. biosynth.comtargetmol.com Furthermore, this compound has shown anti-inflammatory properties by inhibiting the release of inflammatory mediators from cells. targetmol.comchemfaces.commedchemexpress.com This suggests its potential value in the treatment of inflammatory conditions. targetmol.comchemfaces.com

Ongoing research is also exploring the anticancer potential of this compound. biosynth.com Like other isoflavones, it may modulate cell signaling pathways and inhibit the growth of tumor cells. biosynth.comsemanticscholar.org The biotransformation of daidzein to its hydroxylated forms, including this compound, is thought to be a key factor in the potential health benefits associated with soy consumption. nih.govresearchgate.net

Development of Biotechnological Production Methods for Enhanced Yields

Due to the low natural abundance of this compound in plants, developing efficient production methods is crucial for its further study and potential commercialization. semanticscholar.orgnih.gov Biotechnological approaches, particularly metabolic engineering and fermentation, are promising strategies for enhancing its yield.

Metabolic engineering involves introducing the genes for the necessary biosynthetic enzymes into microorganisms like Escherichia coli or yeast. nih.govmdpi.com By expressing the genes for isoflavone synthase and isoflavone 2'-hydroxylase in these hosts, it is possible to produce this compound from simple precursors. mdpi.comkoreascience.kr For example, recombinant E. coli expressing biphenyl-2,3-dioxygenase has been shown to hydroxylate daidzein to produce this compound. koreascience.kr

Fermentation using specific microbial strains is another viable approach. Some microorganisms naturally possess the enzymes required for the biotransformation of isoflavones. mdpi.comcabidigitallibrary.org For instance, certain strains of lactic acid bacteria and fungi used in the production of fermented soy foods can convert daidzin (B1669773) and daidzein into various metabolites, including hydroxylated forms. cabidigitallibrary.orgnih.govmdpi.com Optimizing fermentation conditions and selecting high-producing microbial strains can significantly increase the yield of this compound. cabidigitallibrary.orggoogle.com

Integration with Precision Medicine and Personalized Nutrition Approaches

The concept of precision medicine and personalized nutrition, which aims to tailor dietary and medical recommendations to an individual's genetic and metabolic profile, offers a promising avenue for the application of this compound. ekb.eg The response to dietary isoflavones can vary significantly among individuals due to differences in their gut microbiota, which are responsible for metabolizing these compounds.

Nutrigenomics, the study of how nutrients affect gene expression, can help elucidate the specific molecular targets of this compound and how genetic variations influence its effects. ekb.eg For example, research into soy isoflavones has shown their impact on metabolic pathways related to energy metabolism. ekb.eg Understanding an individual's ability to metabolize daidzein into this compound and other bioactive compounds could allow for personalized dietary advice to maximize potential health benefits. precisionnutrition.comresearchgate.net This could involve recommending specific types of fermented soy products or developing supplements containing a standardized dose of this compound for individuals who would most benefit from it. nih.gov

Role in Agricultural Crop Improvement and Disease Resistance

In plants, isoflavonoids, including this compound, play crucial roles in defense against pathogens and in symbiotic relationships with microorganisms. encyclopedia.pubfrontiersin.org They act as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. ontosight.aifrontiersin.org The conversion of this compound to glyceollins in soybean is a key defense mechanism against pathogens like Phytophthora sojae, which causes stem and root rot. uwo.ca

Enhancing the production of this compound and its derivatives in crops through genetic engineering could lead to improved disease resistance. uwo.cafrontiersin.org This could involve overexpressing the genes for key enzymes in the biosynthetic pathway, such as isoflavone synthase and isoflavone 2'-hydroxylase. semanticscholar.org

Furthermore, isoflavonoids act as signaling molecules in the establishment of symbiotic relationships between legumes and nitrogen-fixing rhizobia bacteria. frontiersin.orgnih.gov These bacteria form nodules on the plant's roots and convert atmospheric nitrogen into a form that the plant can use, reducing the need for synthetic nitrogen fertilizers. nih.gov By manipulating the production and secretion of specific isoflavonoids like this compound, it may be possible to enhance this symbiotic relationship, leading to improved crop yields and more sustainable agricultural practices. nih.govmdpi.com

Q & A

Q. What enzymatic pathways involve this compound, and how can their kinetics be studied?

  • Methodology : Investigate reductase activity using this compound reductase (EC 1.3.1.51), which catalyzes its conversion to 2'-hydroxy-2,3-dihydrodaidzein with NADPH as a cofactor. Use spectrophotometry to monitor NADPH oxidation at 340 nm and validate kinetics via Michaelis-Menten parameters . For metabolic stability, track conversion to daidzein in hepatic microsomes using UHPLC-ESI-MS/MS .

Q. What strategies mitigate off-target effects of this compound in GPCR/G protein signaling studies?

  • Methodology : Employ competitive binding assays with radiolabeled ligands (e.g., [³H]-CP55,940 for cannabinoid receptors) to quantify receptor affinity. Use CRISPR-edited cell lines to knockout specific GPCRs and confirm target specificity via rescue experiments .

Q. How can researchers optimize this compound’s bioavailability for neuroinflammatory studies?

  • Methodology : Formulate nanoparticle carriers (e.g., PLGA or liposomes) to enhance blood-brain barrier penetration. Validate bioavailability through pharmacokinetic profiling (AUC, Cₘₐₓ) in rodent models and correlate with efficacy in suppressing central inflammatory markers (e.g., GFAP, Iba-1) .

Data Analysis and Reproducibility

Q. How should conflicting data on this compound’s cytotoxicity be addressed?

  • Methodology : Conduct dose-response assays across multiple cell lines (e.g., cancer vs. primary cells) with standardized MTT/WST-1 protocols. Report both absolute viability and normalized IC₅₀ values relative to controls. Discrepancies may arise from cell-specific redox thresholds or assay interference by phenolic compounds .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

  • Methodology : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves. Apply ANOVA with post-hoc corrections for multi-group comparisons. Report effect sizes and confidence intervals to contextualize biological significance beyond p-values .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?

  • Methodology : Adhere to ARRIVE 2.0 guidelines for experimental design, including randomization, blinding, and power analysis. Document humane endpoints and obtain approval from institutional animal care committees (IACUC). Reference CAS 7678-85-5 in safety protocols to address toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Hydroxydaidzein
Reactant of Route 2
2'-Hydroxydaidzein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.